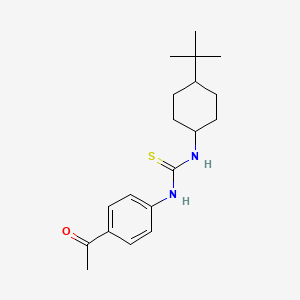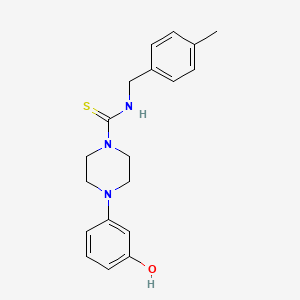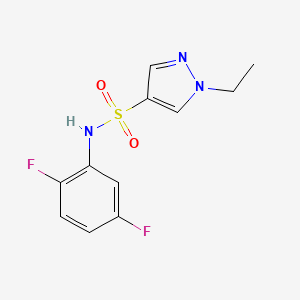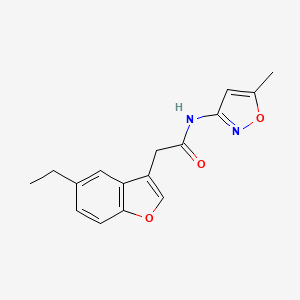
3-(4-morpholinylsulfonyl)benzamide
Descripción general
Descripción
3-(4-morpholinylsulfonyl)benzamide is a useful research compound. Its molecular formula is C11H14N2O4S and its molecular weight is 270.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 270.06742811 g/mol and the complexity rating of the compound is 398. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Molecular Structure Analysis
- Molecular Conformation: The benzamide molecule in related compounds exhibits unique conformations, such as a morpholinone ring in a twist-boat conformation fused to a benzene ring, providing insights into molecular interactions and stability (Huai‐Lin Pang et al., 2006) (Huai‐Lin Pang et al., 2006).
Biochemical Studies
- Carbonic Anhydrase Inhibition: Compounds like 4-Sulfamoyl-N-(3-morpholinopropyl)benzamide have been studied as inhibitors of carbonic anhydrase isoenzymes, exhibiting nanomolar inhibitory concentrations (C. Supuran et al., 2013) (C. Supuran et al., 2013).
Crystallography and Molecular Structures
- X-ray Molecular Structure: The X-ray molecular structure of similar compounds, like 4-Sulfamoyl-N-(3-morpholinopropyl) benzamide, reveals details about their solid-state, gas-phase, and solution conformations, which are critical for understanding their biochemical properties (M. Remko et al., 2010) (M. Remko et al., 2010).
Anticancer Research
- Potential Anticancer Agents: The synthesis and study of 2-substituted-3-sulfonamino-5-(4-morpholinoquinazolin-6-yl)benzamides highlight their potential as novel PI3K inhibitors and anticancer agents, supported by in vitro antiproliferative activities and in vivo evaluations in mouse models (Teng Shao et al., 2014) (Teng Shao et al., 2014).
Antimicrobial Studies
- Antimicrobial Agents: Derivatives of morpholino benzamides have been investigated for their antimicrobial activities, with some showing significant effects against various microorganisms, suggesting potential applications in combating infections (D. Sahin et al., 2012) (D. Sahin et al., 2012).
Nuclear Medicine
- Radiolabeling for Imaging: Compounds such as 4-Iodo- N -(2-morpholinoethyl)benzamide have been synthesized and radiolabeled with isotopes like Na 123I and Na 125 I, optimizing conditions for their use in nuclear medicine, particularly for imaging applications (C. Tsopelas, 1999) (C. Tsopelas, 1999).
Pharmacological Research
- Anti-Fatigue Effects: Benzamide derivatives, including those with morpholine, have been synthesized and evaluated for their anti-fatigue effects, showing increased swimming endurance in mice, indicating potential therapeutic applications (Xianglong Wu et al., 2014) (Xianglong Wu et al., 2014).
Electrochemical Synthesis
- Green Synthesis Approaches: Electrochemical methods have been employed to synthesize 4-morpholino-2-(arylsulfonyl)benzenamines, demonstrating a greener, one-pot procedure with potential biological significance (D. Nematollahi & R. Esmaili, 2010) (D. Nematollahi & R. Esmaili, 2010).
Propiedades
IUPAC Name |
3-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4S/c12-11(14)9-2-1-3-10(8-9)18(15,16)13-4-6-17-7-5-13/h1-3,8H,4-7H2,(H2,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPTGJWJOTGZAFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-cyano-4-(4-methoxyphenyl)-5-methyl-2-thienyl]isonicotinamide](/img/structure/B4836237.png)

![{1-[3-(2-methoxyphenoxy)propyl]-1H-indol-3-yl}(phenyl)methanone](/img/structure/B4836249.png)
![3-[(3-chlorobenzyl)thio]-4-isopropyl-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole](/img/structure/B4836252.png)


![N-[3-(dimethylamino)propyl]-N'-(2-methylphenyl)ethanediamide](/img/structure/B4836286.png)

![4-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B4836297.png)
![4-[4-(4-phenyl-4H-1,2,4-triazol-3-yl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]-1,3-benzenediol](/img/structure/B4836301.png)

![(2-ethoxy-4-{[1-(4-ethoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B4836311.png)

